

The Solubility Profile of 2'-Nitroacetanilide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2'-Nitroacetanilide** (also known as o-Nitroacetanilide) in a range of common organic solvents. The data and methodologies presented herein are critical for professionals engaged in the synthesis, purification, formulation, and quality control of this compound. This document summarizes key quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **2'-Nitroacetanilide** is a critical parameter for its application in various chemical processes, including reaction chemistry, crystallization, and formulation development. The following tables summarize the mole fraction solubility (x₁) of **2'-Nitroacetanilide** in fifteen pure organic solvents at temperatures ranging from 278.15 K to 323.15 K. The data is compiled from a comprehensive study utilizing the isothermal shake-flask method[1].

Table 1: Mole Fraction Solubility (x₁) of **2'-Nitroacetanilide** in Various Organic Solvents (Part 1) [1]



Temperatur e (K)	Ethylene Glycol	n-Propanol	Methanol	Ethyl Acetate	N,N- Dimethylfor mamide
278.15	0.00045	0.04012	0.05107	0.09811	0.35412
283.15	0.00059	0.04689	0.06015	0.11324	0.39856
288.15	0.00076	0.05432	0.07023	0.13032	0.44512
293.15	0.00098	0.06287	0.08154	0.14956	0.49354
298.15	0.00125	0.07211	0.09421	0.17123	0.54315
303.15	0.00159	0.08254	0.10854	0.19567	0.59321
308.15	0.00201	0.09423	0.12487	0.22314	0.64312
313.15	0.00253	0.10732	0.14356	0.25398	0.69254
318.15	0.00318	0.12187	0.16498	0.28854	0.74123
323.15	0.00398	0.13812	0.18954	0.32712	0.78891

Table 2: Mole Fraction Solubility (x_1) of **2'-Nitroacetanilide** in Various Organic Solvents (Part 2) [1]



Temperatur e (K)	Ethanol	Isopropanol	Acetonitrile	1,4-Dioxane	n-Butanol
278.15	0.03456	0.02541	0.05112	0.18745	0.03124
283.15	0.04087	0.03012	0.06123	0.21548	0.03658
288.15	0.04812	0.03554	0.07287	0.24654	0.04257
293.15	0.05654	0.04187	0.08632	0.28012	0.04932
298.15	0.06623	0.04921	0.10187	0.31654	0.05698
303.15	0.07745	0.05778	0.11987	0.35587	0.06567
308.15	0.09045	0.06765	0.14065	0.39812	0.07554
313.15	0.10554	0.07901	0.16458	0.44321	0.08678
318.15	0.12301	0.09201	0.19212	0.49012	0.09954
323.15	0.14312	0.10687	0.22354	0.53845	0.11398

Table 3: Mole Fraction Solubility (x_1) of **2'-Nitroacetanilide** in Various Organic Solvents (Part 3) [1]



Temperatur e (K)	Isobutanol	n-Heptanol	Water	Cyclohexan e	N-Methyl Pyrrolidone
278.15	0.02876	0.01542	0.00021	0.00032	0.41234
283.15	0.03354	0.01854	0.00025	0.00039	0.45876
288.15	0.03898	0.02213	0.00030	0.00048	0.50654
293.15	0.04521	0.02632	0.00036	0.00059	0.55512
298.15	0.05234	0.03121	0.00043	0.00072	0.60387
303.15	0.06045	0.03698	0.00051	0.00088	0.65213
308.15	0.06976	0.04376	0.00061	0.00108	0.70012
313.15	0.08045	0.05178	0.00073	0.00132	0.74712
318.15	0.09276	0.06123	0.00087	0.00161	0.79254
323.15	0.10687	0.07234	0.00104	0.00197	0.83587

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of a solid compound, such as **2'-Nitroacetanilide**, in an organic solvent. This protocol is based on the isothermal shake-flask method[1].

Materials and Equipment

- Solute: High-purity 2'-Nitroacetanilide (≥98%)
- Solvents: Analytical or HPLC grade organic solvents
- Apparatus:
 - Jacketed glass vessels or sealed vials
 - Thermostatic water bath with precise temperature control (±0.1 K)
 - Magnetic stirrer and stir bars or an orbital shaker



- Analytical balance (readability ±0.1 mg)
- Syringes with filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

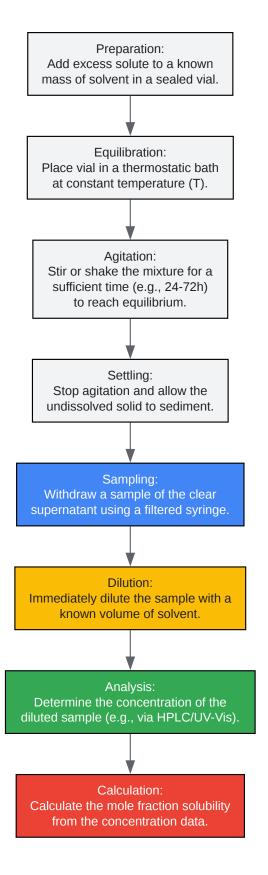
Procedure

- Preparation: An excess amount of solid 2'-Nitroacetanilide is added to a known mass or
 volume of the selected organic solvent in a jacketed glass vessel or sealed vial. The aim is to
 create a saturated solution with undissolved solid present throughout the experiment.
- Equilibration: The vessel is sealed and placed in a thermostatic water bath set to the desired temperature. The mixture is continuously agitated using a magnetic stirrer or shaker to facilitate the dissolution process and ensure the system reaches thermodynamic equilibrium.
 The equilibration time can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours).
- Sample Collection: Once equilibrium is reached, agitation is stopped, and the suspension is allowed to stand for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter to prevent any solid particles from being collected.
- Analysis: The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation. The concentration of 2'-Nitroacetanilide in the diluted sample is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The mole fraction solubility (x1) is calculated using the determined concentration and the known masses and molar masses of the solute and solvent.

Visualized Experimental Workflow



The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination method.





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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Solubility Profile of 2'-Nitroacetanilide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216642#solubility-of-2-nitroacetanilide-in-organic-solvents]

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